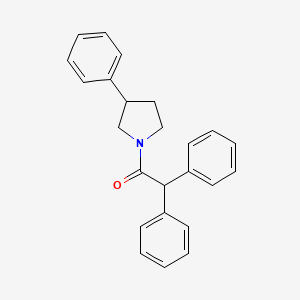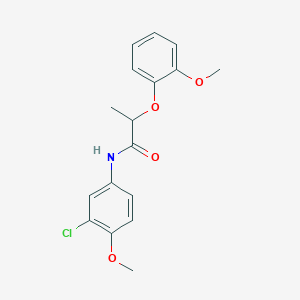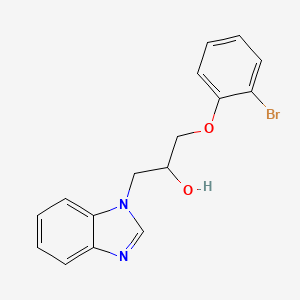
1-(diphenylacetyl)-3-phenylpyrrolidine
Übersicht
Beschreibung
1-(diphenylacetyl)-3-phenylpyrrolidine, commonly known as DPA, is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in various fields. DPA is a type of pyrrolidine derivative that has been synthesized through a multi-step process.
Wirkmechanismus
The exact mechanism of action of DPA is not yet fully understood. However, it is believed that DPA exerts its effects by modulating the activity of various neurotransmitters in the brain, including dopamine and glutamate. DPA may also activate certain signaling pathways that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to prevent neuronal damage. DPA has also been shown to have analgesic effects and can reduce pain in animal models. In addition, DPA has been shown to have anti-addictive effects and can reduce drug-seeking behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DPA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab, making it readily available for research purposes. DPA is also stable and has a long shelf life, making it easy to store and transport. However, there are also some limitations to the use of DPA in lab experiments. For example, the synthesis of DPA is a complex process that requires specific conditions and reagents. In addition, the exact mechanism of action of DPA is not yet fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on DPA. One area of interest is the development of new synthetic methods for the production of DPA. This could lead to more efficient and cost-effective production of DPA, making it more readily available for research purposes. Another area of interest is the further investigation of the mechanism of action of DPA. This could help to better understand how DPA exerts its effects and could lead to the development of new treatments for neurological disorders and addiction. Finally, there is a need for further research on the safety and toxicity of DPA, particularly in humans. This could help to determine the potential therapeutic applications of DPA and could inform the development of new drugs based on DPA.
Conclusion
In conclusion, 1-(diphenylacetyl)-3-phenylpyrrolidine is a synthetic compound that has gained considerable attention in scientific research due to its potential applications in various fields. DPA has been shown to have neuroprotective, anti-inflammatory, analgesic, and anti-addictive effects. The synthesis of DPA is a complex process that requires specific conditions and reagents. There are several future directions for research on DPA, including the development of new synthetic methods, further investigation of the mechanism of action, and research on the safety and toxicity of DPA.
Wissenschaftliche Forschungsanwendungen
DPA has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. DPA has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the brain. In addition, DPA has been studied for its potential use as an analgesic and as a treatment for addiction.
Eigenschaften
IUPAC Name |
2,2-diphenyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-17-16-22(18-25)19-10-4-1-5-11-19)23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23H,16-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMINBKMQQKYAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(dicyclohexylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3966303.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3966311.png)

![5-(4-fluorophenyl)-4-(2-furoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966323.png)
![2-amino-1-(2-bromo-5-methylphenyl)-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B3966329.png)
![1-ethyl-3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966331.png)



![N-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)-N'-[(5-methoxy-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B3966355.png)
![4-[(benzylamino)methylene]-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3966366.png)

![ethyl [(4-bromophenyl)(hydroxy)methyl]phenylphosphinate](/img/structure/B3966385.png)
